[4-(Pyridin-4-yl)oxan-4-yl]methanamine is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring and a tetrahydropyran moiety. The molecular formula is , and it has a molecular weight of approximately 206.28 g/mol. This compound is classified under the category of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of [4-(Pyridin-4-yl)oxan-4-yl]methanamine can be achieved through several methods, with one common approach involving the reaction of pyridine-4-carbaldehyde with tetrahydropyran-4-ylmethanamine. This reaction typically requires a reducing agent, such as sodium borohydride or lithium aluminum hydride, to facilitate the formation of the desired product. The process involves specific reaction conditions, including temperature control and solvent choice, to optimize yield and purity.
The molecular structure of [4-(Pyridin-4-yl)oxan-4-yl]methanamine features:
This unique combination of rings contributes to its chemical reactivity and potential biological activity.
[4-(Pyridin-4-yl)oxan-4-yl]methanamine participates in various chemical reactions typical of amines and heterocycles. It has been identified as an inhibitor in certain biochemical pathways, notably as an ALK5 inhibitor in related derivatives. This suggests its utility in synthetic organic chemistry for developing new pharmaceutical compounds.
The mechanism of action for [4-(Pyridin-4-yl)oxan-4-yl]methanamine involves its interaction with biological targets at the molecular level. The amine group allows for hydrogen bonding with various biomolecules, facilitating its role as a ligand in biochemical assays.
The physical and chemical properties of [4-(Pyridin-4-yl)oxan-4-yll]methanamine are crucial for understanding its behavior in various environments:
Relevant data from safety assessments indicate that it is classified as a hazard class 8 substance, necessitating proper handling procedures.
[4-(Pyridin-4-yl)oxan-4-yll]methanamine has numerous scientific applications:
Research continues into its potential therapeutic effects, particularly concerning its interactions with biological systems and possible anticancer applications.
The systematic IUPAC name [4-(Pyridin-4-yl)oxan-4-yl]methanamine precisely defines its structure:
Structural analogues frequently explored in research include positional isomers and ring-modified derivatives:
Table 1: Key Structural Analogues and Nomenclature
Compound Name | CAS Number | Molecular Formula | Key Structural Variation | |
---|---|---|---|---|
[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine | 1393330-72-7 | C₁₂H₁₈N₂O | Pyridin-3-yl linked via methylene | |
[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine | 1393427-44-5 | C₁₂H₁₈N₂O | Pyridin-2-yl linked via methylene | |
(4-Pyridin-2-yloxan-4-yl)methanamine dihydrochloride | 2243512-92-5 | C₁₁H₁₈Cl₂N₂O | Direct pyridin-2-yl-oxane linkage | |
[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine | - | C₁₁H₁₆N₂O₂ | Ether linker, reversed core | [7] [8] |
The canonical SMILES C1COCCC1(CN)C2=CC=NC=C2
(for pyridin-4-yl variant) and InChIKey UEQBFZJHOTUICE-UHFFFAOYSA-N
(dihydrochloride form) provide unambiguous representations for database searches [1] .
This scaffold emerged as a strategic intermediate in kinase inhibitor development during the 2010s:
Table 2: Key Therapeutic Areas Explored Using Analogous Scaffolds
Therapeutic Area | Patent/Literature Focus | Biological Target | |
---|---|---|---|
Oncology (hematologic) | US20160347735A1 (PIM kinase inhibitors) | PIM-1, PIM-2, PIM-3 | |
Oncology (solid tumors) | WO2016120196A1, US20230064983A1 (EGFR inhibitors) | EGFR mutants (exon 20 ins) | |
Antiproliferative agents | Carnosic acid-urea hybrids (IJMS 2024) | CDK4/6, ROS modulation | [5] [6] |
The molecule’s synthetic flexibility enables efficient library generation:- Key functionalization sites:1. Primary amine: Subject to acylation, sulfonylation, or reductive amination.2. Pyridine nitrogen: Forms N-oxides or coordinates metal catalysts.3. Oxane oxygen: Participates in hydrogen bonding but is less reactive.4. Pyridine C-H bonds: Enable cross-coupling (e.g., Buchwald-Hartwig amination) [2] [8].
Urea incorporation: Reacting the amine with isocyanates (or via Curtius rearrangement) produces urea derivatives with enhanced hydrogen-bonding capacity, as validated in carnosic acid hybrid anticancer agents [6].
Computational design: Molecular docking (e.g., CDK6 binding studies) predicts optimal substituents at the amine position, enabling rational design of high-affinity ligands without exhaustive trial-and-error synthesis [6].
Table 3: Strategic Functionalization Sites and Applications
Site | Reaction Types | Application Impact | |
---|---|---|---|
Primary amine (-CH₂NH₂) | Acylation, ureation, reductive amination | Enhances target affinity via H-bonding | |
Pyridine ring | N-oxidation, C-H functionalization | Modulates solubility and metal coordination | |
Quaternary carbon | Introduction of branched alkyl chains | Adjusts steric bulk for cavity fitting | [2] [6] [8] |
Concluding Remarks
[4-(Pyridin-4-yl)oxan-4-yl]methanamine exemplifies modern scaffold design in heterocyclic chemistry, balancing synthetic accessibility with three-dimensional complexity. Its integration into kinase-targeted agents and diversity-oriented libraries underscores its role as a versatile building block for addressing emerging challenges in drug discovery.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2